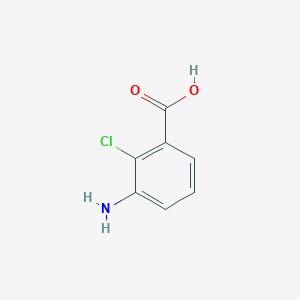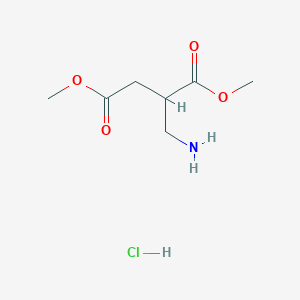
Dimethyl 2-(aminomethyl)succinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMAMSA hydrochloride is a small molecule that has been shown to have promising anti-cancer properties. It was first synthesized in the 1960s and has since been studied for its potential use in cancer treatment. DMAMSA hydrochloride is structurally similar to methotrexate, a commonly used chemotherapy drug, but has been shown to have less toxicity and greater selectivity for cancer cells.
Mécanisme D'action
The mechanism of action of DMAMSA hydrochloride is not fully understood, but it is thought to work by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA and RNA, and is often overexpressed in cancer cells. By inhibiting DHFR, DMAMSA hydrochloride can prevent cancer cells from dividing and proliferating.
Effets Biochimiques Et Physiologiques
DMAMSA hydrochloride has been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, some studies have reported mild gastrointestinal toxicity and hematological toxicity at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
DMAMSA hydrochloride has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. However, its synthesis can be challenging, and it may not be suitable for all types of cancer.
Orientations Futures
Future research on DMAMSA hydrochloride could focus on optimizing its synthesis method, improving its selectivity for cancer cells, and exploring its potential use in combination with other cancer treatments. Additionally, more studies are needed to fully understand the mechanism of action of DMAMSA hydrochloride and its potential long-term effects on human health.
In conclusion, DMAMSA hydrochloride is a promising compound for cancer treatment that has been studied for several decades. Its low toxicity and high selectivity for cancer cells make it an attractive candidate for further research, and future studies could lead to the development of new and effective cancer treatments.
Méthodes De Synthèse
DMAMSA hydrochloride can be synthesized using a variety of methods, including the reaction of dimethylmalonate with formaldehyde and ammonia in the presence of a catalyst. Other methods include the reaction of dimethylmalonate with formaldehyde and ammonium acetate, or the reaction of dimethylmalonate with formaldehyde and ammonium chloride.
Applications De Recherche Scientifique
DMAMSA hydrochloride has been studied for its potential use in cancer treatment. In vitro studies have shown that DMAMSA hydrochloride is cytotoxic to a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that DMAMSA hydrochloride can inhibit tumor growth in animal models of cancer.
Propriétés
Numéro CAS |
108303-97-5 |
|---|---|
Nom du produit |
Dimethyl 2-(aminomethyl)succinate hydrochloride |
Formule moléculaire |
C7H14ClNO4 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
dimethyl 2-(aminomethyl)butanedioate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)3-5(4-8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H |
Clé InChI |
QMRQNFOFJCTLDM-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN)C(=O)OC.Cl |
SMILES canonique |
COC(=O)CC(CN)C(=O)OC.Cl |
Synonymes |
Butanedioic acid, (aminomethyl)-, dimethyl ester, hydrochloride (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



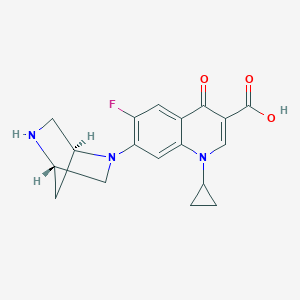

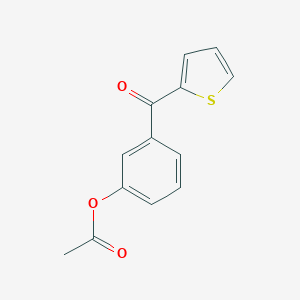

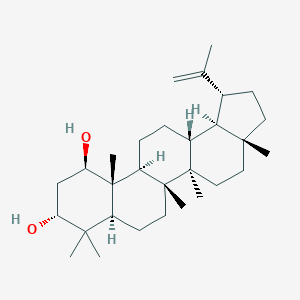
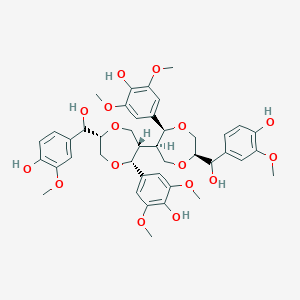
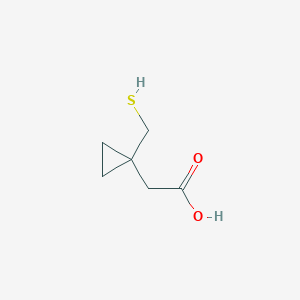
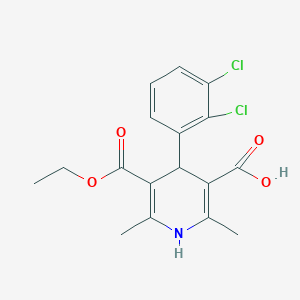

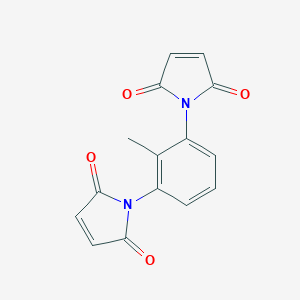
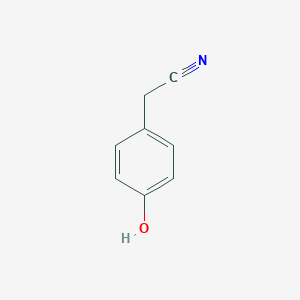
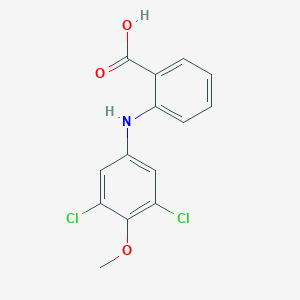
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
